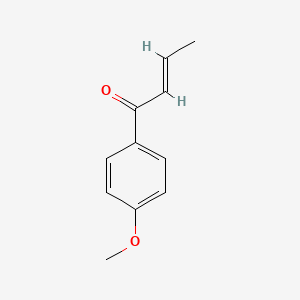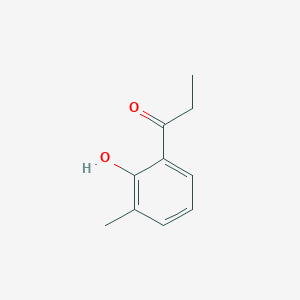
1,3-Dibenzylimidazolidine-2-thione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Dibenzylimidazolidine-2-thione is an organic compound with the molecular formula C17H18N2S It belongs to the class of imidazolidine derivatives, which are known for their diverse chemical and biological properties The compound features a five-membered imidazolidine ring with a thione group at the 2-position and two benzyl groups attached to the nitrogen atoms at the 1 and 3 positions
準備方法
Synthetic Routes and Reaction Conditions
1,3-Dibenzylimidazolidine-2-thione can be synthesized through several methods. One common approach involves the cyclocondensation of 1,3-dibenzylurea with carbon disulfide in the presence of a base such as potassium hydroxide. The reaction typically proceeds under reflux conditions in an organic solvent like ethanol or methanol. The resulting product is then purified through recrystallization or column chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general principles of large-scale synthesis involve optimizing reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, automated purification systems, and advanced analytical techniques to monitor the reaction progress and product quality.
化学反応の分析
Types of Reactions
1,3-Dibenzylimidazolidine-2-thione undergoes various chemical reactions, including:
Oxidation: The thione group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to the corresponding imidazolidine derivative using reducing agents like lithium aluminum hydride.
Substitution: The benzyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like dichloromethane at room temperature.
Reduction: Lithium aluminum hydride; usually performed in anhydrous ether or tetrahydrofuran under inert atmosphere.
Substitution: Various nucleophiles such as alkyl halides or aryl halides; reactions often conducted in polar aprotic solvents like dimethylformamide or dimethyl sulfoxide.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Imidazolidine derivatives.
Substitution: Benzyl-substituted imidazolidine-2-thione derivatives.
科学的研究の応用
作用機序
The mechanism of action of 1,3-dibenzylimidazolidine-2-thione involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and proteins, potentially inhibiting their activity.
Pathways Involved: By inhibiting key enzymes, the compound can disrupt metabolic pathways, leading to reduced synthesis of target molecules such as thyroid hormones.
類似化合物との比較
Similar Compounds
1,3-Dibenzyl-1H-imidazole-2-thione: Similar structure but with an aromatic imidazole ring instead of an aliphatic imidazolidine ring.
1,3-Benzimidazolidine-2-thione: Contains a benzimidazole ring, which imparts different chemical properties and reactivity.
1,3-Imidazoline-2-thione:
Uniqueness
1,3-Dibenzylimidazolidine-2-thione is unique due to its specific combination of a thione group and two benzyl groups attached to an imidazolidine ring. This structure provides distinct reactivity and potential for forming various derivatives and metal complexes, making it valuable in both research and industrial applications .
特性
| 67173-98-2 | |
分子式 |
C17H18N2S |
分子量 |
282.4 g/mol |
IUPAC名 |
1,3-dibenzylimidazolidine-2-thione |
InChI |
InChI=1S/C17H18N2S/c20-17-18(13-15-7-3-1-4-8-15)11-12-19(17)14-16-9-5-2-6-10-16/h1-10H,11-14H2 |
InChIキー |
LORJYFSOIBSBAA-UHFFFAOYSA-N |
正規SMILES |
C1CN(C(=S)N1CC2=CC=CC=C2)CC3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-chloro-10H-pyridazino[4,3-b][1,4]benzothiazine](/img/structure/B12002873.png)

![(6-chloro-4-methyl-2-oxochromen-7-yl) 3-methyl-2-[(4-methylphenyl)sulfonylamino]butanoate](/img/structure/B12002887.png)
![2-(4-Bromophenyl)-5-(4-ethoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B12002901.png)
![[2-methoxy-4-[(E)-[(4-methylphenyl)sulfonylhydrazinylidene]methyl]phenyl] 3-bromobenzoate](/img/structure/B12002902.png)
![4-{[(E)-(5-bromothiophen-2-yl)methylidene]amino}-5-(2,4-dichlorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B12002903.png)
![N-[(E)-(3-nitrophenyl)methylideneamino]octadecanamide](/img/structure/B12002918.png)

![[(9R,17R)-9-fluoro-11-hydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] pentanoate](/img/structure/B12002931.png)
![{2-[(E)-{2-[({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetyl]hydrazinylidene}methyl]phenoxy}acetic acid](/img/structure/B12002944.png)


![N'-[(E)-(4-chloro-3-nitrophenyl)methylidene]-2-[(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]acetohydrazide](/img/structure/B12002955.png)
